![molecular formula C23H21FN4O2S B2478919 (4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049365-73-2](/img/structure/B2478919.png)
(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . Molecular docking analysis also showed that the binding site of compound 3c in ENT1 may be different from that of other conventional inhibitors .Chemical Reactions Analysis
The compound(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
and its analogues have shown to inhibit ENT1 and ENT2 . Among the analogues tested, compound 3c was the most potent inhibitor .
科学的研究の応用
Antimicrobial and Antitumor Activity
A variety of compounds with similar structures have been synthesized and evaluated for their biological activities, particularly focusing on antimicrobial and antitumor effects. For instance, derivatives of β-carboline, which share structural similarities, were found to display selective inhibition of the HIV-2 strain, offering potential insights into antiviral treatment strategies (Ashok et al., 2015). Moreover, certain imidazo[2,1-b]thiazole derivatives demonstrated cytotoxic activity against human cancer cell lines, suggesting their potential as anticancer agents (Ding et al., 2012).
Antimycobacterial Properties
Compounds containing the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold were identified as new anti-mycobacterial chemotypes, showing promising activity against Mycobacterium tuberculosis. This discovery opens avenues for the development of novel treatments against tuberculosis and related bacterial infections (Pancholia et al., 2016).
Anticonvulsant Properties
Research into the synthesis of novel compounds, such as triazine derivatives, has highlighted their potential as anticonvulsant agents. The specific binding to sodium channels and the promising results in anticonvulsant activity evaluations suggest a potential application in the management of seizures and related neurological disorders (Malik & Khan, 2014).
Structural and Molecular Analysis
Detailed structural and molecular analyses of synthesized compounds, including thiazol-5-yl and thiophene-2-yl derivatives, provide valuable insights into their chemical properties and interactions. Such studies, including DFT and docking studies, contribute significantly to the understanding of the compound's behavior and potential biological activities (Shahana & Yardily, 2020).
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced nucleotide synthesis and regulation of adenosine function
Action Environment
The structure-activity relationship study of this compound and its analogues suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-30-17-8-6-16(7-9-17)19-14-28-21(15-31-23(28)25-19)22(29)27-12-10-26(11-13-27)20-5-3-2-4-18(20)24/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGIFFITDVXDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。